8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
8-formylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-5-6-2-1-3-11-7(9(13)14)4-10-8(6)11;/h1-5H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWXABMJCQBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-81-4 | |
| Record name | 8-formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core, followed by formylation and carboxylation reactions to introduce the formyl and carboxylic acid groups . The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles and nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Analogs: Carboxylic Acid Derivatives
Key Observations :
- Positional Isomerism : The 3-carboxylic acid isomer (mp 196–197°C) is thermally stable compared to the 6-carboxylic acid isomer (mp 250°C with decomposition), likely due to differences in hydrogen-bonding networks .
Functional Group Variations: Esters and Halogenated Derivatives
Key Observations :
- Ester vs. Acid : Ethyl esters (e.g., C₁₁H₁₀N₂O₃) exhibit higher lipophilicity compared to carboxylic acids, favoring membrane permeability in drug design .
- Halogenation : The chloro-substituted derivative (252.66 g/mol) may show enhanced bioactivity due to electron-withdrawing effects, while the fluoro analog (230.62 g/mol) benefits from metabolic stability .
Physicochemical and Spectroscopic Comparisons
- ¹H-NMR : A related imidazopyridine derivative (C₉H₈N₂O) shows signals at δ9.90 (s, 1H, aldehyde) and δ8.40 (s, 1H, aromatic), aligning with the target compound’s expected formyl and aromatic proton shifts .
- IR Spectroscopy : The absence of a carboxylic acid O-H stretch (~2500–3000 cm⁻¹) in ester derivatives contrasts with the target’s strong C=O stretches (formyl: ~1635 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Salt Forms and Solubility
Biological Activity
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 210.61 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Chemical Class | Heterocyclic compound |
Enzyme Inhibition
Research indicates that this compound acts as a CYP1A2 inhibitor , which is significant in drug metabolism and pharmacokinetics. Inhibition of this enzyme can affect the metabolism of various therapeutic agents, leading to altered drug efficacy and safety profiles.
Anticancer Properties
Studies have demonstrated the compound's potential as an anticancer agent . It has shown cytotoxic effects against various cancer cell lines, including HeLa cells. In one study, compounds derived from imidazo[1,2-a]pyridine were screened for their ability to inhibit Rab geranylgeranylation, a process crucial for cancer cell proliferation. The most active derivatives exhibited IC50 values below 150 μM, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Its structural features allow it to interact with microbial targets, potentially leading to the development of new antibiotics. The presence of both formyl and carboxylic acid groups enhances its reactivity towards bacterial enzymes and receptors.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Interaction : The compound binds to CYP enzymes, inhibiting their activity and altering metabolic pathways.
- Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to reach intracellular targets effectively.
- Modulation of Signaling Pathways : By inhibiting key enzymes involved in cell signaling (e.g., Rab proteins), the compound disrupts pathways essential for cancer cell survival and proliferation.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Imidazo[1,2-a]pyridine Core : This is achieved through the condensation of 2-aminopyridine with glyoxal.
- Introduction of Functional Groups : Subsequent reactions introduce the formyl and carboxylic acid groups.
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | 2-Aminopyridine, Glyoxal |
| Step 2 | Formylation | Formic Acid or Acetic Anhydride |
| Step 3 | Carboxylation | Carbon Dioxide or Carboxylic Acid |
Case Study 1: Cytotoxicity in Cancer Cells
In a study evaluating various imidazo[1,2-a]pyridine derivatives, it was found that compounds with specific substitutions at the C6 position exhibited significant cytotoxicity against HeLa cells. The most potent compounds disrupted Rab11A prenylation at concentrations as low as 25 μM, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of derivatives of imidazo[1,2-a]pyridine against Mycobacterium smegmatis. Results indicated that certain derivatives exhibited a dose-dependent reduction in viable bacterial counts, suggesting potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via substitution and coupling reactions using intermediates like ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate, which undergoes hydrolysis to yield the carboxylic acid moiety. Structural characterization employs techniques such as H/C NMR, IR spectroscopy, and mass spectrometry . Key intermediates are validated using SMILES and InChIKey identifiers to confirm regioselectivity and purity .
Q. How can researchers ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives under anhydrous conditions?
- Methodology : Anhydrous conditions are critical to suppress side reactions (e.g., hydrolysis of formyl groups). Use of molecular sieves, inert gas atmospheres, and rigorously dried solvents is recommended. Reaction progress can be monitored via TLC or HPLC, with purity assessed by elemental analysis and melting point consistency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the adsorption behavior of imidazo[1,2-a]pyridine derivatives on metal surfaces?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level calculates electron density distributions and Fukui indices to identify reactive sites. Molecular dynamics simulations model adsorption onto surfaces (e.g., α-FeO) by analyzing binding energies and orientation of functional groups (formyl, carboxylic acid) . Experimental polarization studies validate adsorption isotherms (e.g., Langmuir model) .
Q. What strategies resolve contradictions between experimental inhibition efficiency and theoretical predictions for imidazo[1,2-a]pyridine-based inhibitors?
- Methodology : Cross-validation is essential. For example, if inhibition efficiency plateaus at high concentrations despite theoretical models predicting continued improvement, assess surface coverage limits via AFM or SEM. Reconcile discrepancies by adjusting computational parameters (e.g., solvation effects, protonation states) .
Q. How can one-pot synthesis and transition-metal-free approaches improve scalability for imidazo[1,2-a]pyridine derivatives?
- Methodology : One-pot procedures reduce purification steps and improve yields by optimizing reactant stoichiometry and temperature. Metal-free routes (e.g., formimidamide chemistry) avoid Pd-catalyzed cross-coupling limitations, leveraging Mannich-type cyclization with quantum chemical analysis to confirm low activation barriers .
Experimental Design and Optimization
Q. What factors influence regioselectivity in Friedel-Crafts acylation of imidazo[1,2-a]pyridines?
- Methodology : Lewis acid catalysts (e.g., AlCl) and solvent polarity direct acylation to the C-3 position. Monitor reaction progress via H NMR to detect byproducts. High-resolution mass spectrometry confirms product identity, while X-ray crystallography resolves ambiguous regiochemistry .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Use HPLC to quantify degradation products (e.g., decarboxylation or formyl group hydrolysis). Buffer systems (e.g., phosphate, acetate) stabilize the compound in acidic conditions .
Data Analysis and Mechanistic Insights
Q. How can quantum mechanical calculations explain the reaction mechanism of 3-substituted imidazo[1,2-a]pyridine synthesis?
- Methodology : Transition state analysis via DFT identifies key intermediates (e.g., dimethyliminium groups) that lower activation energy for cyclization. Compare computed IR spectra with experimental data to validate intermediates. Kinetic isotope effects (KIEs) probe rate-determining steps .
Q. What analytical techniques differentiate polymorphic forms of imidazo[1,2-a]pyridine hydrochloride salts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
